SY-LB-35 vs. Recombinant BMP2: Functional Mimicry of Full Signaling Activation
SY-LB-35 functionally mimics the signaling profile of recombinant BMP2. Unlike partial agonists, SY-LB-35 (0.01-10 μM) stimulated both canonical Smad phosphorylation/nuclear translocation and non-canonical PI3K/Akt, ERK, p38, and JNK pathways in C2C12 myoblasts, a response pattern identical to that induced by BMP2 (50 ng/mL) [1]. Furthermore, SY-LB-35 (1 µM) induced cytoplasmic translocation of phosphorylated Akt after 15 min, mirroring BMP2 [2]. This full activation of all BMP-associated pathways is not consistently observed with other small molecule BMP modulators .
| Evidence Dimension | Intracellular signaling pathway activation |
|---|---|
| Target Compound Data | Activated Smad, PI3K/Akt, ERK, p38, JNK |
| Comparator Or Baseline | Recombinant BMP2 (50 ng/mL) |
| Quantified Difference | Indistinguishable signaling profile; full recapitulation |
| Conditions | C2C12 myoblast cell line; 15-30 min treatment |
Why This Matters
This ensures experiments using SY-LB-35 interrogate the complete BMP signaling network, not just a subset of it, validating its use as a chemical surrogate for the more complex, costly, and less stable recombinant protein.
- [1] Najafi S, et al. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling. Sci Rep. 2022;12:12146. View Source
- [2] Najafi S, et al. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling. Sci Rep. 2022;12:12146. Figure 6. View Source
